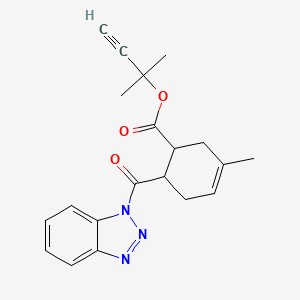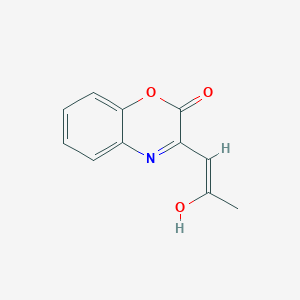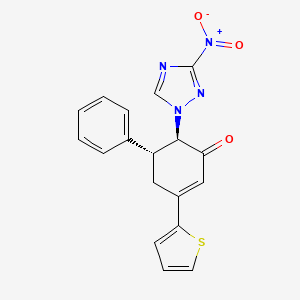![molecular formula C14H13N5OS B11105489 3-methyl-4-{(1Z)-1-[(2E)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]ethyl}-1,2,5-oxadiazole](/img/structure/B11105489.png)
3-methyl-4-{(1Z)-1-[(2E)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]ethyl}-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an oxadiazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Hydrazone Formation: The thiazole derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazone.
Oxadiazole Ring Formation: The final step involves the cyclization of the hydrazone with an appropriate nitrile oxide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone moiety, converting it to the corresponding hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole derivatives: These compounds share the thiazole ring and phenyl group but differ in other substituents.
1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents at other positions.
Uniqueness
3-METHYL-4-(1-{(Z)-2-[4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]HYDRAZONO}ETHYL)-1,2,5-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N5OS |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H13N5OS/c1-9(13-10(2)18-20-19-13)16-17-14-15-12(8-21-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17)/b16-9- |
InChI Key |
MBYSBXJUWJETPY-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=NON=C1/C(=N\NC2=NC(=CS2)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=NON=C1C(=NNC2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide](/img/structure/B11105418.png)


![2-[4-amino-3-(methylsulfanyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11105440.png)
![4-Amino-3-[(cyanomethyl)sulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile](/img/structure/B11105446.png)
![N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11105453.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11105461.png)

![methyl 4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11105475.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11105477.png)

![2,2,3,3-Tetrafluoropropyl 6-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B11105483.png)
![2-chloro-5-(5-{(E)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11105488.png)
